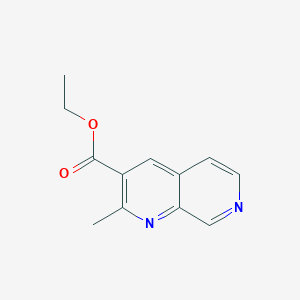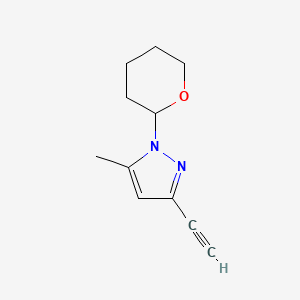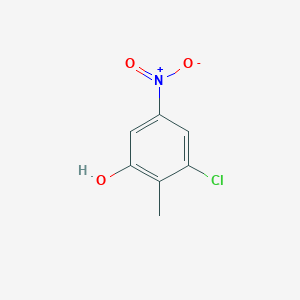
3-Chloro-2-methyl-5-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-5-nitrophenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzene ring with a hydroxyl group. This compound is known for its diverse applications in scientific research, industry, and medicine.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Chloro-2-methylphenol: This method involves the nitration of 3-chloro-2-methylphenol using nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination of 2-Methyl-5-nitrophenol: This involves the chlorination of 2-methyl-5-nitrophenol using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and chlorination reactions, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-chloro-2-methyl-5-aminophenol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas.
Substitution: Halogenating agents, strong acids.
Major Products Formed:
Oxidation: Quinones, hydroquinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methyl-5-nitrophenol is widely used in scientific research due to its unique chemical properties It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals In biology, it is used as a probe to study oxidative stress and cellular processes
Wirkmechanismus
3-Chloro-2-methyl-5-nitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 4-nitrophenol. its unique combination of chlorine and methyl groups imparts distinct chemical and biological properties. Unlike 2-nitrophenol, which is more prone to oxidation, this compound exhibits greater stability and reactivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenol
4-Nitrophenol
2-Chlorophenol
4-Chlorophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C7H6ClNO3 |
|---|---|
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
3-chloro-2-methyl-5-nitrophenol |
InChI |
InChI=1S/C7H6ClNO3/c1-4-6(8)2-5(9(11)12)3-7(4)10/h2-3,10H,1H3 |
InChI-Schlüssel |
XQWYVSFMXIRITD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


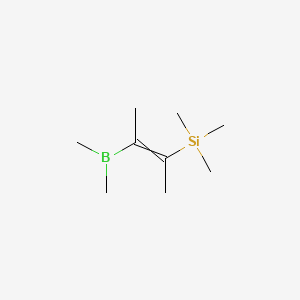
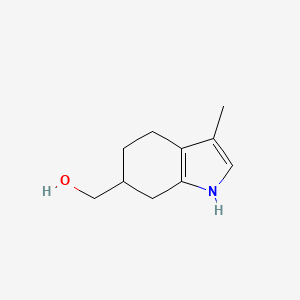
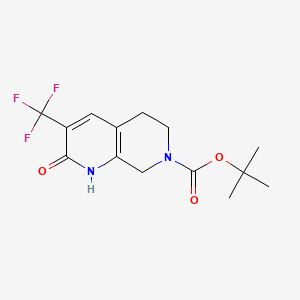
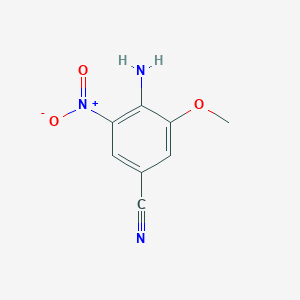

![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
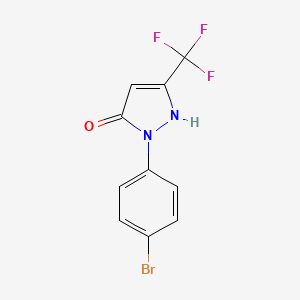

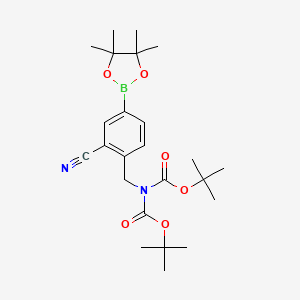
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

